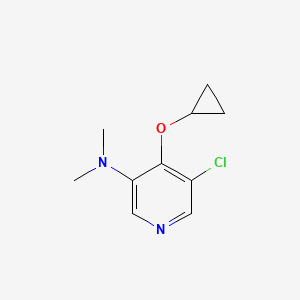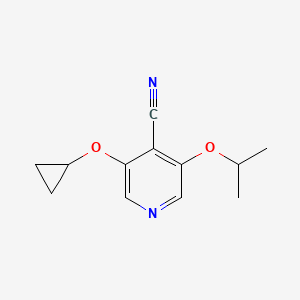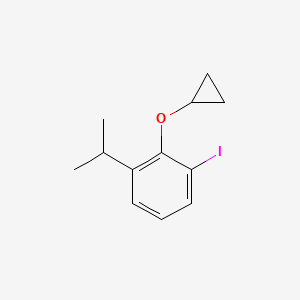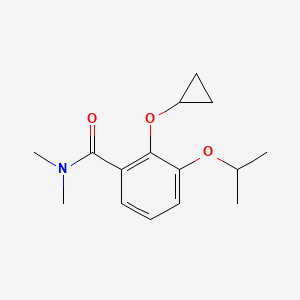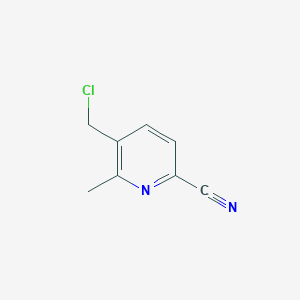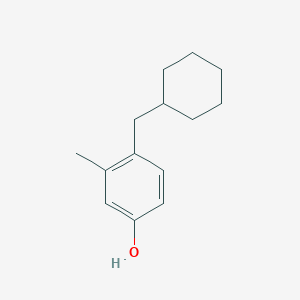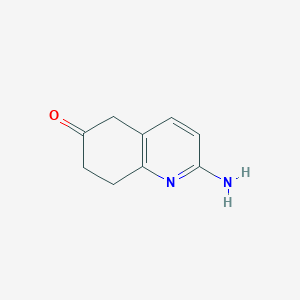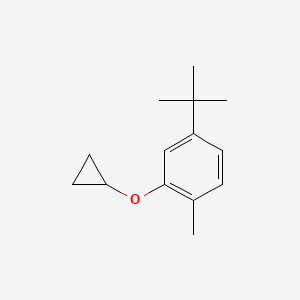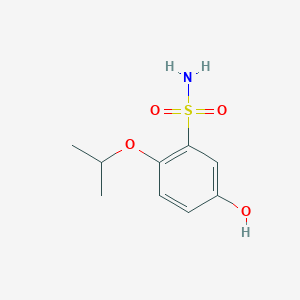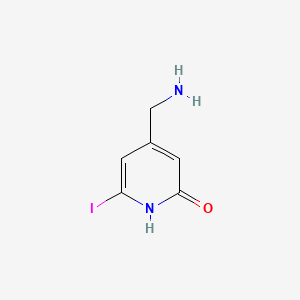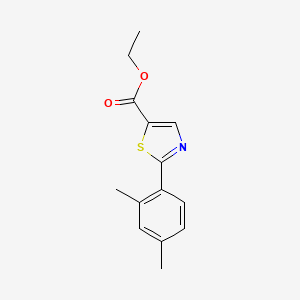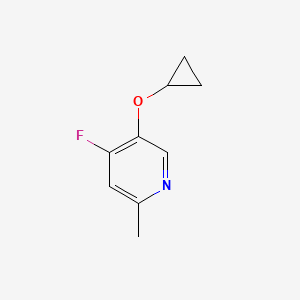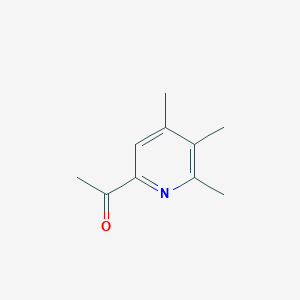
1-(4,5,6-Trimethylpyridin-2-YL)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4,5,6-Trimethylpyridin-2-YL)ethanone is an organic compound belonging to the pyridine family It is characterized by the presence of three methyl groups attached to the pyridine ring and an ethanone group at the second position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4,5,6-Trimethylpyridin-2-YL)ethanone typically involves the alkylation of a pyridine derivative. One common method includes the reaction of 2-acetylpyridine with methylating agents under controlled conditions. The process may involve the use of catalysts and specific solvents to achieve the desired product with high yield and purity .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions. This includes the use of continuous flow reactors and advanced purification techniques to ensure consistent quality and scalability .
Analyse Chemischer Reaktionen
Types of Reactions: 1-(4,5,6-Trimethylpyridin-2-YL)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the ethanone group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the pyridine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products Formed: The major products formed from these reactions include N-oxides, alcohol derivatives, and various substituted pyridines, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
1-(4,5,6-Trimethylpyridin-2-YL)ethanone has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme interactions and as a ligand in coordination chemistry.
Industry: It is used in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism by which 1-(4,5,6-Trimethylpyridin-2-YL)ethanone exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific pathways, depending on its structure and the nature of the target. The presence of the ethanone group allows it to form hydrogen bonds and other interactions, influencing its activity .
Vergleich Mit ähnlichen Verbindungen
- 1-(2,4,6-Trimethylpyridin-3-yl)ethanone
- 1-(pyridin-2-yl)-2-(pyridin-4-yl)ethanone
- Ethanone, 1-(2,4,5-trimethylphenyl)-
Uniqueness: 1-(4,5,6-Trimethylpyridin-2-YL)ethanone is unique due to the specific positioning of the methyl groups on the pyridine ring, which influences its chemical reactivity and interaction with biological targets. This distinct structure allows for unique applications and properties compared to other similar compounds .
Eigenschaften
Molekularformel |
C10H13NO |
|---|---|
Molekulargewicht |
163.22 g/mol |
IUPAC-Name |
1-(4,5,6-trimethylpyridin-2-yl)ethanone |
InChI |
InChI=1S/C10H13NO/c1-6-5-10(9(4)12)11-8(3)7(6)2/h5H,1-4H3 |
InChI-Schlüssel |
BTYDLQSFHOYURU-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=NC(=C1C)C)C(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


